Carbonic acid, butyl 4-formylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, butyl 4-formylphenyl ester: is an organic compound with the molecular formula C12H14O4 It is an ester derivative of carbonic acid and is characterized by the presence of a butyl group and a 4-formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, butyl 4-formylphenyl ester typically involves the esterification of carbonic acid with butyl alcohol and 4-formylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to achieve high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, butyl 4-formylphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) in the presence of a nucleophile.
Major Products Formed:
Oxidation: Butyl 4-carboxyphenyl carbonate.
Reduction: Butyl 4-hydroxyphenyl carbonate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Carbonic acid, butyl 4-formylphenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate to investigate the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed under physiological conditions, making it useful for controlled release formulations.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a plasticizer and a stabilizer in various polymeric materials.
Mechanism of Action
The mechanism of action of carbonic acid, butyl 4-formylphenyl ester involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, resulting in the formation of carbonic acid and the corresponding alcohol and phenol derivatives. The molecular targets and pathways involved in its action are primarily related to its interaction with enzymes that catalyze ester hydrolysis.
Comparison with Similar Compounds
- Carbonic acid, butyl phenyl ester
- Carbonic acid, methyl 4-formylphenyl ester
- Carbonic acid, ethyl 4-formylphenyl ester
Comparison: Carbonic acid, butyl 4-formylphenyl ester is unique due to the presence of both a butyl group and a 4-formylphenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to its similar compounds. The butyl group enhances its solubility in organic solvents, while the formyl group provides a site for further chemical modifications.
Properties
CAS No. |
50262-56-1 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
butyl (4-formylphenyl) carbonate |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-15-12(14)16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
XPCJGWLBVOJTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.